molecular formula C26H29N3O6S B4067802 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide

Cat. No. B4067802
M. Wt: 511.6 g/mol
InChI Key: HXQOXJYUVUFYTO-UHFFFAOYSA-N
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Description

2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide is a useful research compound. Its molecular formula is C26H29N3O6S and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.17770683 g/mol and the complexity rating of the compound is 811. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A crucial aspect of research involves the synthesis and characterization of compounds with similar structural features or functional groups. For instance, the development of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile showcases the methodology for creating materials with high thermal stability and solubility in polar solvents, indicating potential for advanced material applications (Saxena et al., 2003). Similarly, the preparation of novel lipidic enaminones from a C18 keto-allenic ester highlights the regiospecificity of reactions involving primary and secondary amines, offering insights into the synthesis of lipid-derived bioactive molecules (Lie Ken Jie & Lau, 2000).

Molecular Docking and Antimicrobial Activity

Research also extends into the biological activity of structurally similar compounds. For example, the synthesis and evaluation of novel benzenesulfonamide derivatives for their in vitro antitumor activity and potential interaction against viral enzymes demonstrate the application of these compounds in the field of medicinal chemistry (Fahim & Shalaby, 2019). Another study focuses on the antimicrobial activity and docking study of novel sulfonamide derivatives, emphasizing their potential as antibacterial and antifungal agents (Ghorab et al., 2017).

Material Science Applications

In the realm of materials science, the synthesis and characterization of new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings reveal potential applications in creating polymers with specific solubility and thermal properties (Lin et al., 1990). Moreover, the development of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors illustrates advancements in creating materials with desirable mechanical and thermal characteristics for industrial applications (Yamanaka et al., 2000).

properties

IUPAC Name

2-[[2-(3,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-34-23-14-13-20(17-24(23)35-2)29(36(3,32)33)18-25(30)28-22-12-8-7-11-21(22)26(31)27-16-15-19-9-5-4-6-10-19/h4-14,17H,15-16,18H2,1-3H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOXJYUVUFYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
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2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
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2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
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2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
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2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide

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